molecular formula C12H15N B1282309 3-Benzyl-3-azabicyclo[3.1.0]hexane CAS No. 70110-45-1

3-Benzyl-3-azabicyclo[3.1.0]hexane

Cat. No. B1282309
CAS RN: 70110-45-1
M. Wt: 173.25 g/mol
InChI Key: OQEHGZOASMRNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3-azabicyclo[3.1.0]hexane is a compound of interest in the field of medicinal chemistry due to its unique structure and potential as a building block for drug discovery. The compound features a bicyclic skeleton with a benzyl group attached, which is a common motif in bioactive molecules. The azabicyclo[3.1.0]hexane core is particularly intriguing because it can serve as a conformationally restricted analogue of piperidine, a structure found in many pharmaceutical agents .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes and related structures has been a subject of research due to their relevance in pharmaceutical development. A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergoes intramolecular [2+2]-photochemical cyclization . Additionally, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes has been achieved through [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . Furthermore, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been reported using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexanes has been studied through X-ray crystallography, revealing an equatorial position of the N-benzyl group on the heterocycle and a common boat conformation for the bicyclic skeleton . This conformation is significant as it can influence the biological activity of the compound by affecting its interaction with biological targets.

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexanes can undergo various chemical reactions that are useful in medicinal chemistry. For instance, they can be transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA . They can also be used to synthesize 1-azabicyclo[3.1.0]hexane-3-enes through a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride . Additionally, they can be synthesized via 1,5-C–H insertion of cyclopropylmagnesium carbenoids and can be used as frameworks for the asymmetric synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexanes are influenced by their bicyclic structure and the substituents attached to it. The presence of the benzyl group, for example, can affect the lipophilicity of the compound, which is an important factor in drug design. The reactivity of the C–H bond adjacent to the nitrogen atom in the synthesis of these compounds has been found to increase with the substitution pattern on the nitrogen, which is crucial for the design of synthetic routes . The stereochemistry of the compound is also important, as it can determine the selectivity and potency of the compound when interacting with biological targets .

Scientific Research Applications

1. Antitumor Agents

  • Application Summary: A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .
  • Methods of Application: Antiproliferative activity of products was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .
  • Results: The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines .

2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes

  • Application Summary: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time .
  • Methods of Application: The key step was photochemical decomposition of CHF2-substituted pyrazolines .
  • Results: This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .

3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives

  • Application Summary: This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
  • Methods of Application: The major diastereoisomers could be easily isolated by chromatography on silica gel .
  • Results: This protocol provides a practical route to the mu opioid receptor antagonist CP-866,087 .

4. Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring

  • Application Summary: The 1-azabicyclo[3.1.0]hexane ring is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation .
  • Methods of Application: Ficellomycin is a dipeptide that consists of L-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure .
  • Results: The guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin enhances its biological activities .

5. Treatment of Pruritus

  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is a key structural feature in potent μ opioid receptor antagonists used for the treatment of pruritus .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be administered as part of a pharmaceutical formulation .
  • Results: The results or outcomes of this application are not specified in the source .

6. Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is also found in ketohexokinase (KHK) inhibitors used for the treatment of non-alcoholic fatty liver disease (NAFLD) .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be administered as part of a pharmaceutical formulation .
  • Results: The results or outcomes of this application are not specified in the source .

7. Muscarinic Receptor Antagonist

  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is found in muscarinic receptor antagonists . Muscarinic receptors are a type of acetylcholine receptor and play a role in several central and peripheral nervous system functions.
  • Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be administered as part of a pharmaceutical formulation .
  • Results: The results or outcomes of this application are not specified in the source .

8. T-type Calcium Channel Inhibitor

  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is also found in T-type calcium channel inhibitors . T-type calcium channels are low-voltage activated calcium channels that are important in pacemaking activities, neuronal firing, and neuronal differentiation.
  • Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be administered as part of a pharmaceutical formulation .
  • Results: The results or outcomes of this application are not specified in the source .

Safety And Hazards

The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexane includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEHGZOASMRNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522350
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3-azabicyclo[3.1.0]hexane

CAS RN

70110-45-1
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Red-Al (70% in toluene) (24 g, 83.2 mmol) was dissolved in absolute ether (100 mL) and cooled to 0° C. under N2, then 3-benzyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione (3.72 g, 18.5 mmol) was added. The mixture was stirred at 0° C. for 30 mins then stirred under reflux for 4 h. Water (50 mL) was added to the cooled solution and the mixture filtered through celite. The organic phase was dried over Na2SO4, concentrated in vacuo to give 3-benzyl-3-aza-bicyclo[3.1.0]hexane (3.0 g, 94%) as a light red oil. LC-MS: [M+H]+, 174.2, tR=0.546 min.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of iodine (2.27 g) in THF (27.9 mL) was added dropwise at 0° C. to a mixture of sodium borohydride (818 mg) in dry THF (45 mL) within 40 min. At this temperature, a solution of 3-benzyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione (750 mg) in THF (11.1 mL) was then added dropwise. Then the reaction mixture was heated for 6 h under reflux. The mixture was cooled to 0° C., and 3N HCl was carefully added. Then the reaction solution was neutralized with 2N sodium hydroxide solution. The aqueous phase was extracted three times with ethyl acetate. The organic phases were combined, dried over sodium sulfate and the solvent was removed in vacuum. The raw product was purified by preparative HPLC. In this way the product was obtained with molecular weight 173.12 (C12H15N); MS (ESI): 174 (M+H+).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Name
Quantity
27.9 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Name
Quantity
11.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
Reactant of Route 3
3-Benzyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 4
Reactant of Route 4
3-Benzyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
Reactant of Route 5
3-Benzyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
Reactant of Route 6
3-Benzyl-3-azabicyclo[3.1.0]hexane

Citations

For This Compound
10
Citations
JH Kim, G Nam - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
A new series of aryls, including benzo[d]imidazole/isoxazole/pyrazole, conjugated to 3N-substituted-azabicyclo[3.1.0]hexane derivatives were designed and synthesized as inhibitors of …
Number of citations: 7 www.sciencedirect.com
KC Agrawal, S Srivastava, VS Singh, DK Dikshit… - 2004 - nopr.niscpr.res.in
"'CJ "D o Page 1 Indian Journal of Chemistry Vol. 43B, April 2004, pp. 873-875 Note A new method for the synthesis of ethyl (la, Sa, 6a)-3-benzyl-3-azabicyclo[3.1.0.]hexane2,4-dione-6-carboxylate …
Number of citations: 3 nopr.niscpr.res.in
E Vilsmaier, T Goerz - Synthesis, 1998 - thieme-connect.com
N-Protected derivatives 12, 13 and 17 of 1_, 5_, 6-6-amino-3-azabicyclo [3.1. 0] hexane 5 were synthesized via chloroenamines 6a or 6b. The specific N-protection was realized either …
Number of citations: 22 www.thieme-connect.com
A de Meijere, CM Williams… - … A European Journal, 2002 - Wiley Online Library
Dibenzylformamide was treated with cyclohexylmagnesium bromide in the presence of either titanium tetraisopropoxide or methyltitanium triisopropoxide and a variety of cyclic and …
LE Sirois, J Xu, R Angelaud, D Lao… - … Process Research & …, 2018 - ACS Publications
We describe a practical, scalable synthesis of an advanced heterocyclic intermediate, (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane. A robust synthetic sequence based …
Number of citations: 6 pubs.acs.org
AR Renslo, P Jaishankar… - Journal of medicinal …, 2005 - ACS Publications
The oxazolidinones are a new class of synthetic antibacterials effective against a broad range of pathogenic Gram-positive bacteria, including multi-drug-resistant strains. Linezolid is …
Number of citations: 54 pubs.acs.org
Y Kazuta, H Abe, A Matsuda… - The Journal of Organic …, 2004 - ACS Publications
We previously found that Grignard addition to a C-cyclopropylaldonitrone, C-[cis-2-(N,N-diethylcarbamoyl)-trans-2-phenylcyclopropyl]-N-benzylaldonitrone (1), stereoselectively gave …
Number of citations: 22 pubs.acs.org
K Kaur, S Aeron, M Bruhaspathy, SJ Shetty… - Bioorganic & medicinal …, 2005 - Elsevier
Novel derivatives of Tolterodine (1) and Oxybutynin (2) have been designed using conformationally restricted azabicyclics as replacement for open-chain amines. The synthesis and …
Number of citations: 18 www.sciencedirect.com
SD Arthur, HK Chenault - Handbook of Pyrrolidone and …, 2021 - books.google.com
Pyrrolidones and caprolactams are important molecules, serving functions ranging from their use as solvents and surfactants to their occurrence in natural products and drugs. They are …
Number of citations: 2 books.google.com
DASD PEPTIDASE, S TOWER - 2008 - academia.edu
[0010] The present invention provides novel DP IV-inhibitors which are expected to have improved efficacy in the prophylaxis and treatment of cancer and tumors and the prophylaxis …
Number of citations: 3 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.